

comparison IC50 values anti-neuroinflammatory agents

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Compound Focus: Herpotrichone A

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NO Production Inhibition of Selected Agents

The table below summarizes experimental data for anti-neuroinflammatory activity, primarily measured by the inhibition of Nitric Oxide (NO) production in LPS-stimulated microglial cells (e.g., BV-2 cells) [1] [2] [3].

Compound Name	Reported IC50 (or Effective Concentration)	Cell Line / Model	Key Signaling Pathways Involved
SB26019 (Benzopyran derivative)	~2.5 μ M (Estimated from dose-response) [2]	BV-2 microglial cells [2]	Modulates tubulin-p65 interaction, inhibits NF- κ B [2]
Alantolactone (Ala)	~7.28 μ M [3]	BV-2 microglial cells [3]	Suppresses NF- κ B and MAPK (JNK, ERK, p38) [3]
Caffeic Acid (CA)	Effective at 10-50 μ M (Specific IC50 not provided) [4]	In vitro and in vivo AD models [4]	Antioxidant, anti-inflammatory; inhibits AChE, BChE, A β aggregation [4]

Compound Name	Reported IC50 (or Effective Concentration)	Cell Line / Model	Key Signaling Pathways Involved
Phenotype-Based Classifier (NO-Classifier)	Classification cutoff: 37.1 μ M [1]	Predictive model built from 548 compounds [1]	Target-agnostic; based on 3D molecular structure [1]

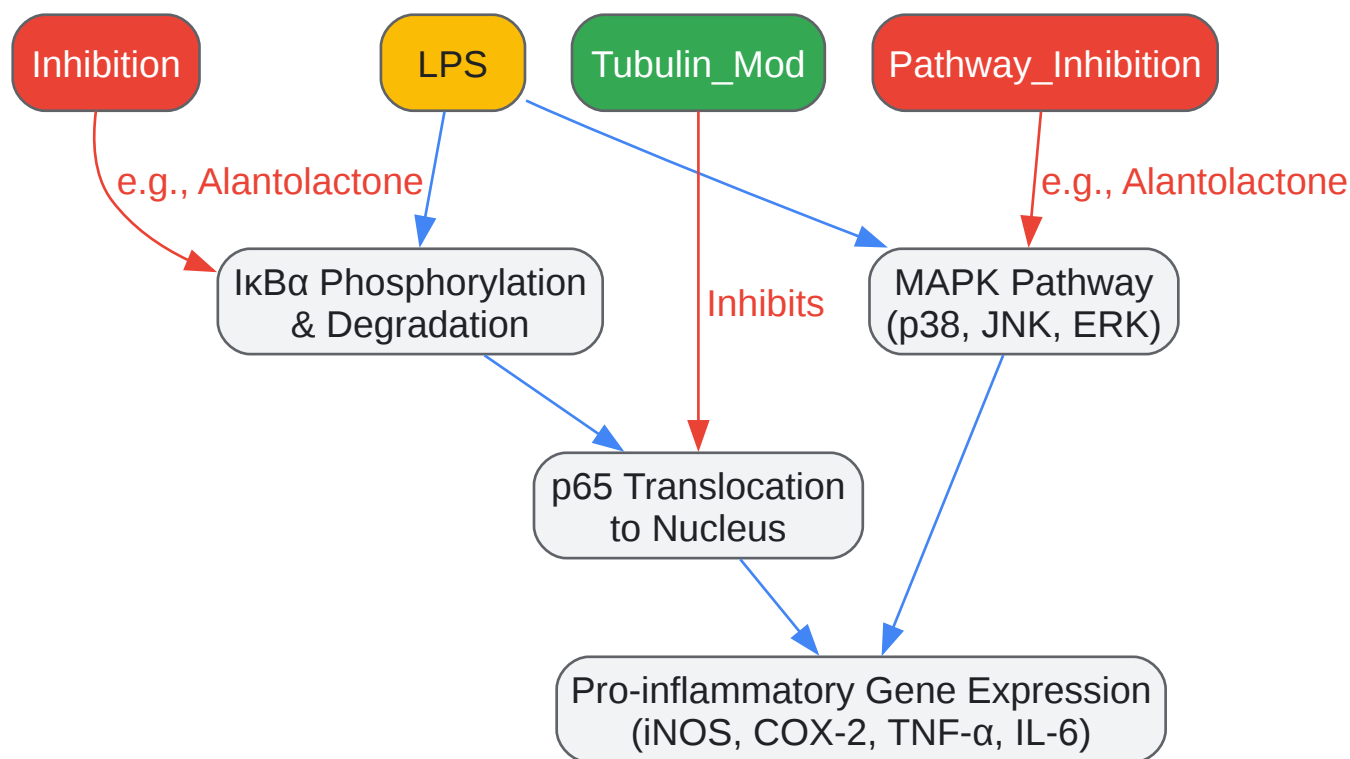
Detailed Experimental Protocols

Here are the methodologies for key experiments cited in the table, which are critical for evaluating the data.

- Griess Assay for NO Production:** This is the standard method used to measure NO secretion as an indicator of neuroinflammation. In a typical protocol, microglial cells (like BV-2) are seeded in a 96-well plate and pre-treated with the test compounds for a short period (e.g., 30 minutes). Subsequently, inflammation is induced by adding Lipopolysaccharide (LPS) at a common concentration of 100 ng/mL. After an incubation period (usually 24 hours), the cell culture supernatant is collected and mixed with an equal volume of Griess reagent. The absorbance is measured at 550 nm, and the concentration of nitrite (a stable product of NO) is determined by comparing it to a standard curve made with sodium nitrite [2] [3].
- Cell Viability Assay (MTT or EZ-Cytox):** To ensure that the reduction in NO is due to anti-inflammatory activity and not general cell death, a cell viability assay is run in parallel. After the treatment period, a reagent like MTT or EZ-Cytox is added to the cells. After further incubation, the absorbance is measured (e.g., at 455 nm for EZ-Cytox). A significant decrease in absorbance compared to the control group indicates cytotoxicity [2] [3].
- Mechanistic Studies via Western Blot and qPCR:** To elucidate the mechanism of action, researchers often analyze changes in proteins and mRNA. For protein analysis (Western blot), cells are lysed after treatment, and proteins are separated and transferred to a membrane. The membrane is then probed with specific primary antibodies (e.g., against p-I κ B α , p65, p-p38, iNOS) and then HRP-conjugated secondary antibodies. For gene expression analysis (qPCR), total RNA is extracted from cells, converted to cDNA, and then amplified using gene-specific primers (e.g., for TNF- α , IL-1 β , IL-6) to measure expression levels [3].

Signaling Pathways in Neuroinflammation

The following diagram illustrates the common signaling pathways targeted by the agents listed above, based on the experimental findings [2] [4] [3].



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Diagram: Key neuroinflammatory signaling pathways and compound targets. NF-κB and MAPK pathways are central to pro-inflammatory gene expression. "Tubulin Modulation" represents the unique mechanism of SB26019, while other agents like Alantolactone can inhibit upstream signaling events [2] [3].

A Novel Predictive Tool for Researchers

Beyond the data on specific compounds, the search revealed a significant development in the field: the **NO-Classifier** [1].

- **Concept:** This is a phenotype-structure relationship model that predicts a compound's anti-neuroinflammatory potency (NO inhibitory activity) based solely on its 3D molecular structure, without requiring knowledge of specific biological targets [1].

- **Utility for Drug Discovery:** This tool is particularly valuable for early-stage drug discovery. It can help prioritize novel compounds for synthesis and testing, potentially saving significant time and resources. The model achieved high predictive performance (AUC > 0.99) in classifying compounds as active or inactive (using an IC50 cut-off of **37.1 μM**) [1].
- **Access:** The researchers have made a webserver for the NO-Classifier publicly available, which you can access at [Link] [1].

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References

1. NO classifier prediction of anti neuroinflammatory agents ... [nature.com]
2. Phenotype-based screening rediscovered benzopyran-embedded... [nature.com]
3. - Anti Effect of Alantolactone through the... Neuroinflammatory [pmc.ncbi.nlm.nih.gov]
4. Experimental Evidence of Caffeic Acid's Neuroprotective ... [pmc.ncbi.nlm.nih.gov]

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